![molecular formula C9H6F3N3O2 B2852096 3-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1443279-18-2](/img/structure/B2852096.png)
3-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Overview
Description
“3-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid” is a chemical compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds are known for their significant photophysical properties and have attracted a great deal of attention in material science . They are also used in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .
Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines have been extensively studied . For instance, the fluorophores were obtained by the interaction of the appropriate β-enaminone with 3-methyl-1 H -pyrazol-5-amine .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary depending on the specific compound . For instance, they can have tunable photophysical properties, going from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97 .
Scientific Research Applications
Antitumor Scaffold
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as having significant potential in anticancer therapy . They serve as an antitumor scaffold due to their ability to inhibit various enzymes involved in cancer cell proliferation . The structural diversity of these compounds allows for the design of targeted therapies that can interfere with specific pathways in cancer cells.
Enzymatic Inhibitory Activity
These compounds exhibit enzymatic inhibitory activity , which is crucial for the development of new drugs. By inhibiting specific enzymes, they can modulate biological pathways, offering therapeutic strategies for diseases where enzyme regulation is a key factor .
Material Science
In material science, the photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives are of great interest. Their significant photophysical properties make them suitable for applications in optoelectronic devices and as fluorescent markers in material characterization .
Fluorophores for Biological Imaging
The derivatives are used as fluorophores in biological imaging. Their tunable photophysical properties allow for the visualization of biological processes at the molecular level, aiding in the study of cell dynamics and structure .
Chemosensors
The structural versatility of pyrazolo[1,5-a]pyrimidine derivatives makes them excellent candidates for chemosensors . They can be designed to detect specific ions or molecules, which is valuable in environmental monitoring and diagnostics .
Organic Light-Emitting Devices (OLEDs)
These compounds are strategic for the development of OLEDs . Their solid-state emission intensities and stability make them comparable to commercial probes, offering a greener alternative for display and lighting technologies .
Antagonists in Hormone Receptor Studies
Specific derivatives act as selective antagonists for estrogen receptors, particularly ERβ. This application is important in the study of hormone-related cancers and in developing treatments that target these receptors .
Antifungal Agents
Pyrazolo[1,5-a]pyrimidine derivatives have also been evaluated as antifungal agents . Their ability to inhibit succinate dehydrogenase makes them potential candidates for treating fungal infections .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to have a high impact in medicinal chemistry and have shown significant anticancer potential and enzymatic inhibitory activity .
Mode of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been noted for their significant photophysical properties . The presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been associated with anticancer potential and enzymatic inhibitory activity , suggesting that they may interact with pathways related to cell growth and enzyme function.
Pharmacokinetics
The tunable photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives suggest that they may have favorable pharmacokinetic properties.
Result of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been associated with anticancer potential and enzymatic inhibitory activity , suggesting that they may have a role in inhibiting cell growth and enzyme function.
Action Environment
The tunable photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives suggest that they may be influenced by environmental factors such as light and temperature.
Safety and Hazards
Future Directions
The future directions for the research and development of pyrazolo[1,5-a]pyrimidines are promising . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
properties
IUPAC Name |
3-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2/c1-4-3-13-15-5(8(16)17)2-6(9(10,11)12)14-7(4)15/h2-3H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVPKUNEEAQXPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=C(C=C(N2N=C1)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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